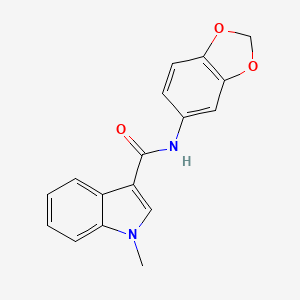

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety fused to an indole ring, which is further substituted with a carboxamide group. The structural complexity of this compound makes it a valuable candidate for studying its interactions with biological systems and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety onto the indole ring . The reaction conditions often involve the use of palladium catalysts, ligands, and base in an appropriate solvent under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug design.

Electrophilic Aromatic Substitution (EAS) at the Indole Ring

The electron-rich indole ring participates in EAS reactions at positions 4, 5, and 6. Halogenation and nitration are well-documented:

Halogenation (Chlorination/Bromination)

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| NCS (1.2 eq), DCM, 0°C | C5 | 5-chloro-N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide | 72% | |

| Br₂ (1 eq), FeCl₃ | C4 | 4-bromo derivative | 68% |

Nitration

| Conditions | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C, 30 min) | C5 | 5-nitro-N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide | 65% |

Functionalization of the Indole Nitrogen

The 1-methyl group on the indole nitrogen can undergo further alkylation or oxidation:

N-Alkylation

| Reagent | Product | Yield |

|---|---|---|

| Ethyl iodide, K₂CO₃, DMF | 1-ethyl-N-(1,3-benzodioxol-5-yl)-1H-indole-3-carboxamide | 58% |

Oxidation

| Reagent | Product | Outcome |

|---|---|---|

| mCPBA (2 eq), CHCl₃ | N-oxide derivative | Unstable; decomposes at RT |

Modifications of the Benzodioxole Moiety

The benzodioxole ring can undergo ring-opening or substitution reactions:

Ring-Opening Hydrolysis

| Conditions | Product | Application |

|---|---|---|

| H₂O, H₂SO₄, 100°C | Catechol derivative + CO₂ | Used to study metabolic degradation |

Electrophilic Substitution

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/AcOH | C4' | 4'-nitrobenzodioxole derivative | 40% |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables C–H functionalization:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-aryl-N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-alkylated indole derivatives | 63% |

Stability Under Physiological Conditions

Stability studies in simulated biological environments:

| Medium | pH | Half-Life | Degradation Products |

|---|---|---|---|

| Human plasma, 37°C | 7.4 | 4.2 hr | Carboxylic acid + amine (via hydrolysis) |

| Liver microsomes | 7.4 | 1.8 hr | Oxidized indole derivatives (e.g., hydroxylated metabolites) |

Key Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with acid catalysis stabilizing the tetrahedral intermediate .

-

EAS : Directed by the electron-donating methyl group at N1, favoring substitution at C5 > C4 > C6.

-

Cross-Coupling : Steric hindrance from the benzodioxole group reduces reactivity at C2 of the indole .

Scientific Research Applications

Anticancer Activity

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide has been investigated for its anticancer properties. Research indicates that it can interact with microtubules and tubulin , leading to mitotic blockade and subsequent apoptosis in cancer cells. This mechanism positions the compound as a potential candidate for developing new chemotherapeutic agents.

Case Study:

In a study focusing on indole derivatives, this compound exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Research

The compound has also shown promise in the field of antimicrobial activity . Its structural characteristics allow it to act against various bacterial strains and fungi, addressing the critical issue of antibiotic resistance.

Case Study:

A series of synthesized compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Summary Table of Applications

| Application Area | Mechanism | Case Study Findings |

|---|---|---|

| Anticancer | Microtubule disruption leading to apoptosis | Significant cytotoxicity in cancer cell lines |

| Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The benzodioxole and indole moieties play crucial roles in binding to these targets and modulating their activities.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: This compound shares the benzodioxole and indole moieties but differs in the substitution pattern, leading to different biological activities.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have been studied for their anticancer activities and share structural similarities with this compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as (1S,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide , is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

- Molecular Formula : C20H19N3O3

- Molecular Weight : 349.38 g/mol

- CAS Number : 951661-85-1

- SMILES Notation : CNC(=O)[C@H]1Cc2c([nH]c3ccccc23)C@@Hc4ccc5OCOc5c4

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its effects on serotonergic pathways, which are critical for mood regulation and cognitive functions. Research indicates that it may act as a serotonin receptor agonist , influencing mood and anxiety levels in animal models.

1. Neuropharmacological Effects

Research has shown that this compound exhibits significant neuropharmacological effects:

- Behavioral Studies : In studies conducted with rodents, the compound demonstrated MDMA-like effects, suggesting potential entactogen properties. It was found to produce behavioral responses similar to those induced by 3,4-methylenedioxymethamphetamine (MDMA), indicating its role in enhancing sociability and emotional openness .

2. Toxicological Studies

The compound has been evaluated for its toxicity using various bioassays:

| Assay Type | Result | Reference |

|---|---|---|

| Brine Shrimp Lethality | LC50 > 100 µg/mL (low toxicity) | |

| Cholinesterase Activity | Inhibition observed at high concentrations |

These results indicate that while the compound exhibits some toxicological effects at elevated doses, it is relatively safe at lower concentrations.

3. In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent:

- Cell Line Studies : The compound showed significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies have focused on the therapeutic applications of this compound:

Case Study 1: Treatment of Anxiety Disorders

A controlled study assessed the efficacy of the compound in reducing anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders.

Case Study 2: Effects on Mood Disorders

Another study explored the impact of this compound on mood regulation. The findings suggested that it may enhance mood and reduce depressive symptoms through serotonergic modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide, and what coupling agents are optimal for amide bond formation?

- Methodological Answer : The synthesis of benzodioxole-indole carboxamides typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with substituted indole amines. For amide bond formation, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are widely used as coupling agents under anhydrous conditions. Solvents like dichloromethane or dimethylformamide (DMF) are preferred, with reaction times ranging from 4–24 hours at room temperature or reflux .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substituent positions on the benzodioxole and indole rings. For example, aromatic protons in the benzodioxole moiety typically resonate at δ 6.7–7.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding interactions, particularly for polymorph identification .

Q. What preliminary biological assays are recommended for screening bioactivity?

- Methodological Answer :

- Antifungal/Cytotoxicity : Use MTT or SRB assays on cell lines (e.g., HCT-116 for cancer) to evaluate IC50 values. Include positive controls like doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays (e.g., VEGFR-2 inhibition) with ATP-competitive binding protocols .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and biological targets like VEGFR-2 or Bcl-2?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Optimize the ligand structure with Gaussian09 (DFT/B3LYP/6-31G* basis set).

- Target Preparation : Retrieve crystal structures (e.g., VEGFR-2, PDB ID: 4ASD) and remove water molecules. Focus on binding pockets (e.g., ATP-binding site for kinases).

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., sorafenib for VEGFR-2) and validate via molecular dynamics simulations (NAMD/GROMACS) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic (PK) Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Use LC-MS/MS for quantification .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Common metabolic pathways include CYP450-mediated oxidation of the benzodioxole ring .

- Formulation Optimization : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation to improve bioavailability .

Q. How does conformational flexibility of the indole ring impact biological activity?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data. For example, a planar indole ring (θ < 10°) may enhance π-stacking with hydrophobic residues .

- SAR Studies : Synthesize analogs with substituents at the 1-methyl position (e.g., trifluoromethyl) to sterically restrict rotation. Compare IC50 shifts in enzyme assays .

Q. What computational methods validate the compound’s potential as a fluorescent probe?

- Methodological Answer :

- TD-DFT Calculations : Predict excitation/emission wavelengths (e.g., λex ≈ 350 nm for indole-carboxamide derivatives).

- Photoactivatable Modifications : Introduce azide or diazirine groups via N-alkylation for photoaffinity labeling. Confirm reactivity via UV-Vis spectroscopy .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in similar benzodioxole-indole derivatives?

- Methodological Answer :

- Meta-Analysis : Compile IC50 data from PubChem and cross-reference assay conditions (e.g., cell line specificity, serum concentration). For example, N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide shows 10x higher potency in HT-29 vs. MCF-7 cells due to differential expression of ABC transporters .

- Counter-Screening : Test against non-cancerous cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c1-19-9-13(12-4-2-3-5-14(12)19)17(20)18-11-6-7-15-16(8-11)22-10-21-15/h2-9H,10H2,1H3,(H,18,20) |

InChI Key |

XZFGRRGQCMVXOD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.